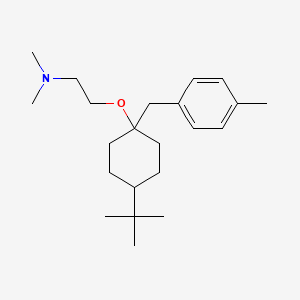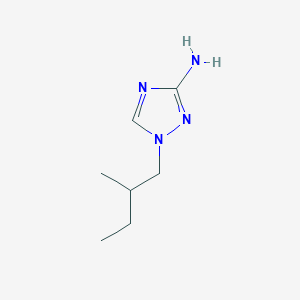![molecular formula C7H13N3S B13172852 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-4-amine is a sulfur-containing pyrazole derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both sulfur and nitrogen atoms in its structure allows for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2-bromoethyl ethyl sulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the bromoethyl ethyl sulfide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can modulate the activity of enzymes or receptors. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-4-amine
- 1-[2-(Propylsulfanyl)ethyl]-1H-pyrazol-4-amine
- 1-[2-(Butylsulfanyl)ethyl]-1H-pyrazol-4-amine
Uniqueness
1-[2-(Ethylsulfanyl)ethyl]-1H-pyrazol-4-amine is unique due to the specific length and nature of its ethylsulfanyl group. This structural feature can influence its reactivity, solubility, and biological activity compared to other similar compounds. The presence of the ethylsulfanyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3S/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 |
InChI Key |
LSLYICLCSWKOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
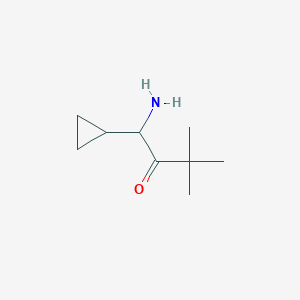
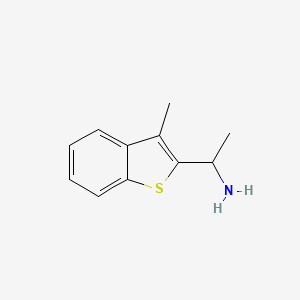

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
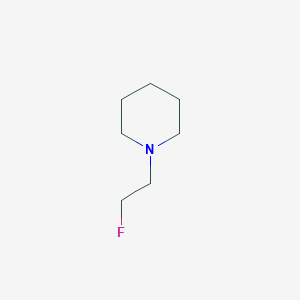

![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
